Thiochromane-4-sulfonyl chloride-1,1-dioxide
Description
Thiochromane-4-sulfonyl chloride-1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure with a sulfonyl chloride (-SO₂Cl) group at position 4 and two oxygen atoms forming a 1,1-dioxide moiety. This compound is of interest in organic synthesis, particularly in sulfonamide formation for pharmaceuticals and agrochemicals. Its reactivity stems from the sulfonyl chloride group, which facilitates nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H9ClO4S2 |
|---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI Key |
KMLAOIYSLOBUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiochromane-4-sulfonyl chloride-1,1-dioxide can be synthesized through several methods. One common approach involves the treatment of thiochroman with chlorosulfonic acid, followed by oxidation. Another method includes the reaction of thiochroman with sulfuryl chloride under controlled conditions . These reactions typically require anhydrous conditions and are carried out at low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Thiochromane-4-sulfonyl chloride-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfonamides: Result from reduction reactions.
Substituted thiochromanes: Produced via nucleophilic substitution.
Scientific Research Applications
Thiochromane-4-sulfonyl chloride-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiochromane-4-sulfonyl chloride-1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of bioactive compounds and materials .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Utility : this compound is hypothesized to bridge the reactivity of thioyl chloride and the stability of thiomorpholine derivatives, making it a candidate for targeted drug design.
- Further studies are needed to quantify its performance against analogs.
Biological Activity
Thiochromane-4-sulfonyl chloride-1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in treating various diseases.
Overview of Thiochromane Compounds
Thiochromanes are sulfur-containing heterocycles that serve as crucial building blocks in drug discovery. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The this compound variant has been particularly noted for its efficacy against various pathogens and its potential role as an allosteric modulator in enzyme inhibition .
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in metabolic pathways. Research indicates that this compound can disrupt the homeostasis of intracellular environments in parasites by increasing reactive oxygen species (ROS) levels. This mechanism leads to mitochondrial perturbation and ultimately results in cell death .
Key Mechanisms:
- Inhibition of Trypanothione Reductase (TR): The compound acts as a noncompetitive inhibitor of TR, which is vital for maintaining redox balance in trypanosomatids. This inhibition results in increased oxidative stress and parasite unviability .
- Allosteric Modulation: this compound has been shown to bind to allosteric sites on enzymes, altering their activity and leading to therapeutic effects against tropical diseases like malaria and leishmaniasis .
Biological Activity Data
The following table summarizes the biological activities and effectiveness of this compound against various pathogens:
| Pathogen | Activity | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Leishmania spp. | Antileishmanial | < 10 | 153 |
| Plasmodium falciparum | Antimalarial | < 10 | Not specified |
| Trypanosoma brucei | Antitrypanosomal | < 10 | Not specified |
These findings indicate that this compound exhibits potent activity against several important pathogens associated with tropical diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental models:
- Antiparasitic Activity: A study demonstrated that thiochromane derivatives significantly increased ROS levels in Leishmania parasites, leading to mitochondrial dysfunction and cell death .
- In Vivo Efficacy: In animal models, thiochromane derivatives showed promising results in reducing parasite load and improving survival rates in infected subjects compared to control groups .
- Structure-Activity Relationship (SAR) Studies: SAR analyses have revealed that modifications to the thiochromane structure can enhance biological activity. For instance, specific substitutions on the aromatic ring have been linked to improved inhibitory effects on TR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
